(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The unique structure of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Similar compounds have shown significant activity against various cancer cell lines , suggesting potential targets within these cells.
Mode of Action
The synthesis of similar compounds involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . These steps may influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been found to exhibit analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines , suggesting potential cytotoxic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine typically involves the cyclization of appropriate precursors. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an α-haloketone with a thioamide and an amine under acidic conditions . Another method is the Wallach synthesis, which uses the dehydrogenation of imidazolines . These reactions generally require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine often involves large-scale batch reactions using optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the substituents attached to the rings.
Imidazo[5,1-b]thiazoles: These are isomeric forms with different ring fusion patterns.
Imidazo[1,5-c]thiazoles: Another class of isomers with distinct structural features.
Uniqueness
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine is unique due to its specific substitution pattern and the presence of an ethylamine group This structural feature imparts distinct chemical reactivity and biological activity compared to other imidazo[2,1-b]thiazole derivatives
Eigenschaften
CAS-Nummer |
933698-24-9 |
---|---|
Molekularformel |
C7H10ClN3S |
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H9N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h3-5H,1-2,8H2;1H |
InChI-Schlüssel |
MQMPUSRPZQSMOG-UHFFFAOYSA-N |
SMILES |
C1=CSC2=NC(=CN21)CCN |
Kanonische SMILES |
C1=CSC2=NC(=CN21)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.